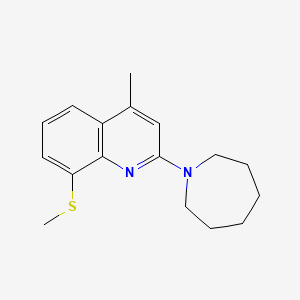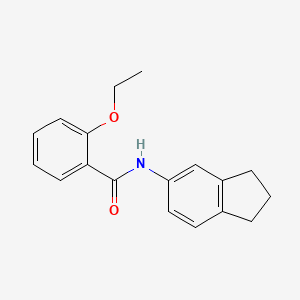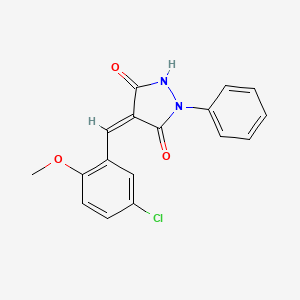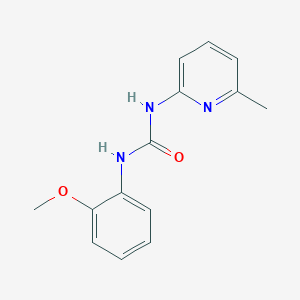
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that belongs to the quinoline carbohydrazide family. It has been widely studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the inhibition of the Wnt/β-catenin signaling pathway. 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide binds to the protein Dishevelled, which is a key regulator of the pathway, and prevents its interaction with other proteins. This leads to the inhibition of β-catenin stabilization and subsequent transcriptional activation of target genes. The inhibition of the Wnt/β-catenin pathway by 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to induce cell cycle arrest, apoptosis, and differentiation. In neurodegenerative diseases, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal cell death. In addition, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity, stability, and specificity for the Wnt/β-catenin pathway. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
未来方向
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several potential future directions for scientific research. In cancer research, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could be further developed as a potential anticancer agent, either alone or in combination with other drugs. In neurodegenerative diseases, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could be investigated as a potential therapeutic agent for the prevention or treatment of these diseases. In addition, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could be used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway. Further studies are needed to explore the full potential of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in these areas of research.
Conclusion:
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, or 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, and it has been shown to have various biochemical and physiological effects in different cell types and animal models. 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments, and it has several potential future directions for scientific research. Further studies are needed to fully explore the potential of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in these areas of research.
合成方法
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-amino-4-methylquinoline with 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then subjected to a cyclization reaction to form the final product, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. The synthesis method has been optimized and modified to achieve high yields and purity of the compound.
科学研究应用
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This pathway is often dysregulated in cancer cells, and 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been investigated as a potential anticancer agent. In pharmacology, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway.
属性
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16(2)18-7-9-19(10-8-18)24-14-22(21-13-17(3)6-11-23(21)27-24)25(29)28-26-15-20-5-4-12-30-20/h4-16H,1-3H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWDIYWUOWWAS-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[4-(propan-2-yl)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)



![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)


![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)

